molecular formula C10H12N2O2 B1371070 3-Amino-4-(2-methoxyethoxy)benzonitrile CAS No. 1153484-62-8

3-Amino-4-(2-methoxyethoxy)benzonitrile

Cat. No. B1371070
CAS RN: 1153484-62-8
M. Wt: 192.21 g/mol
InChI Key: FSKGKIORYSMVEV-UHFFFAOYSA-N
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Description

“3-Amino-4-(2-methoxyethoxy)benzonitrile” is a chemical compound with the CAS Number: 1153484-62-8 . It has a molecular weight of 192.22 and its IUPAC name is also 3-amino-4-(2-methoxyethoxy)benzonitrile .


Molecular Structure Analysis

The InChI code for “3-Amino-4-(2-methoxyethoxy)benzonitrile” is 1S/C10H12N2O2/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,12H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“3-Amino-4-(2-methoxyethoxy)benzonitrile” is a powder that is stored at room temperature .

Scientific Research Applications

Biological Activity Studies

While the direct biological activity of 3-Amino-4-(2-methoxyethoxy)benzonitrile may not be well-documented, similar structures are often screened for biological activity. It could potentially serve as a lead compound in the development of new therapeutic agents after being tested for various biological targets.

Each of these applications demonstrates the versatility of 3-Amino-4-(2-methoxyethoxy)benzonitrile in scientific research, showcasing its potential in various fields of chemistry and material science. While the search results did not provide specific applications, the analysis above is based on the chemical structure and common uses of similar compounds in research .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-amino-4-(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKGKIORYSMVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(2-methoxyethoxy)benzonitrile

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